3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. Reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial settings are often selected for their ability to facilitate high-throughput synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylpyridin-3,5-dicarboxylic acid: Known for its chelating properties.
3,5-Dimethyl-4-hydroxy-2-pyridone: Studied for its antimicrobial activity.
6-Methyl-3,5-diphenyl-4-hydroxypyridin-2(1H)-one: Investigated for its potential therapeutic applications.
Uniqueness
3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with tailored activities for specific applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,5-diethyl-4-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-7-6(3)11-10(13)8(5-2)9(7)12/h4-5H2,1-3H3,(H2,11,12,13) |
InChI Key |
RWLJFSZNGHZFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1O)CC)C |
Origin of Product |
United States |
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